4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine
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Overview
Description
4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine is a complex organic compound that features a thiazole and indole moiety. Thiazole and indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine typically involves multiple steps, starting with the preparation of the thiazole and indole intermediates. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The thiazole ring can be synthesized using hydrazonoyl halides as precursors . The final step involves coupling the thiazole and indole intermediates with morpholine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: Known for their PI3K inhibitory activity.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine is unique due to its combined thiazole and indole structure, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
CAS No. |
896825-43-7 |
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Molecular Formula |
C16H18ClN3OS |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
4-[2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine |
InChI |
InChI=1S/C16H18ClN3OS/c1-11-18-15-13-10-12(17)2-3-14(13)20(16(15)22-11)5-4-19-6-8-21-9-7-19/h2-3,10H,4-9H2,1H3 |
InChI Key |
UXDFQJWQOSDIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=C2C=C(C=C3)Cl)CCN4CCOCC4 |
solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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